4-Fluoro-5-(3,4,5-trichlorophenyl)indole
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Overview
Description
4-Fluoro-5-(3,4,5-trichlorophenyl)indole is a synthetic compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-Fluoro-5-(3,4,5-trichlorophenyl)indole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Fischer indole synthesis, where optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux conditions in methanesulfonic acid .
Chemical Reactions Analysis
4-Fluoro-5-(3,4,5-trichlorophenyl)indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
4-Fluoro-5-(3,4,5-trichlorophenyl)indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(3,4,5-trichlorophenyl)indole involves its interaction with specific molecular targets and pathways. It binds with high affinity to multiple receptors, which helps in developing new useful derivatives. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
4-Fluoro-5-(3,4,5-trichlorophenyl)indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
Azepinoindole: Synthesized through Fischer indole synthesis and known for its biological activities.
These compounds share the indole nucleus but differ in their substituents and biological activities, highlighting the uniqueness of this compound.
Biological Activity
4-Fluoro-5-(3,4,5-trichlorophenyl)indole is a synthetic compound belonging to the indole family, characterized by a unique combination of a fluorine atom and a trichlorophenyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and antimicrobial treatments.
Chemical Structure and Properties
The molecular formula of this compound is C13H7Cl3FN, with a molecular weight of approximately 353.6 g/mol. The presence of halogen substituents enhances its chemical stability and biological activity compared to other indole derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies indicate that it can bind to various receptors and enzymes, influencing pathways related to cell proliferation and apoptosis. Notably, indole derivatives are known to interact with serotonin receptors, which may contribute to their antidepressant effects .
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Activity : Research has shown that this compound possesses significant cytotoxic effects against various cancer cell lines. The IC50 values for different cell lines indicate its potential as an anticancer agent.
- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Its structural features suggest a mechanism that disrupts bacterial cell membranes or inhibits essential bacterial enzymes .
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Cells | IC50 Values (µM) | References |
---|---|---|---|
Anticancer | Various cancer cell lines | 10–30 | |
Antimicrobial | Gram-positive and Gram-negative bacteria | Varies |
Case Studies
- Cytotoxicity Studies : A study investigated the cytotoxic effects of this compound on human glioblastoma U251 cells and human melanoma WM793 cells. The results demonstrated potent growth inhibition, with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .
- Antibacterial Efficacy : Another study assessed the antibacterial properties of the compound against common pathogens. The results indicated that it exhibited superior activity compared to existing antibiotics, particularly against resistant strains.
Structure-Activity Relationship (SAR)
The unique substitution pattern in this compound plays a crucial role in its biological activity. The presence of both fluorine and chlorine atoms enhances its binding affinity to biological targets. Comparative studies with similar compounds have highlighted how variations in substitution can lead to significant differences in potency and selectivity.
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Fluoro-3-phenylindole | Fluorine substitution on phenyl | Exhibits anticancer properties |
6-Amino-4-substitutedalkyl-1H-indole | Amino group at position 6 | Potential anti-inflammatory activity |
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide | Alkyl chain substitution | Antimicrobial activity |
Properties
Molecular Formula |
C14H7Cl3FN |
---|---|
Molecular Weight |
314.6 g/mol |
IUPAC Name |
4-fluoro-5-(3,4,5-trichlorophenyl)-1H-indole |
InChI |
InChI=1S/C14H7Cl3FN/c15-10-5-7(6-11(16)13(10)17)8-1-2-12-9(14(8)18)3-4-19-12/h1-6,19H |
InChI Key |
WBBLQOACQICILP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1C3=CC(=C(C(=C3)Cl)Cl)Cl)F |
Origin of Product |
United States |
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